

Technical Guide: 4-cyano-1H-pyrrole-2-carboxylic acid

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Compound of Interest

Compound Name: 4-cyano-1H-pyrrole-2-carboxylic
Acid

Cat. No.: B1279724

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CAS Number: 80242-24-6

This technical guide provides a comprehensive overview of **4-cyano-1H-pyrrole-2-carboxylic acid**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological applications, with a focus on its role as a scaffold in medicinal chemistry.

Physicochemical Properties

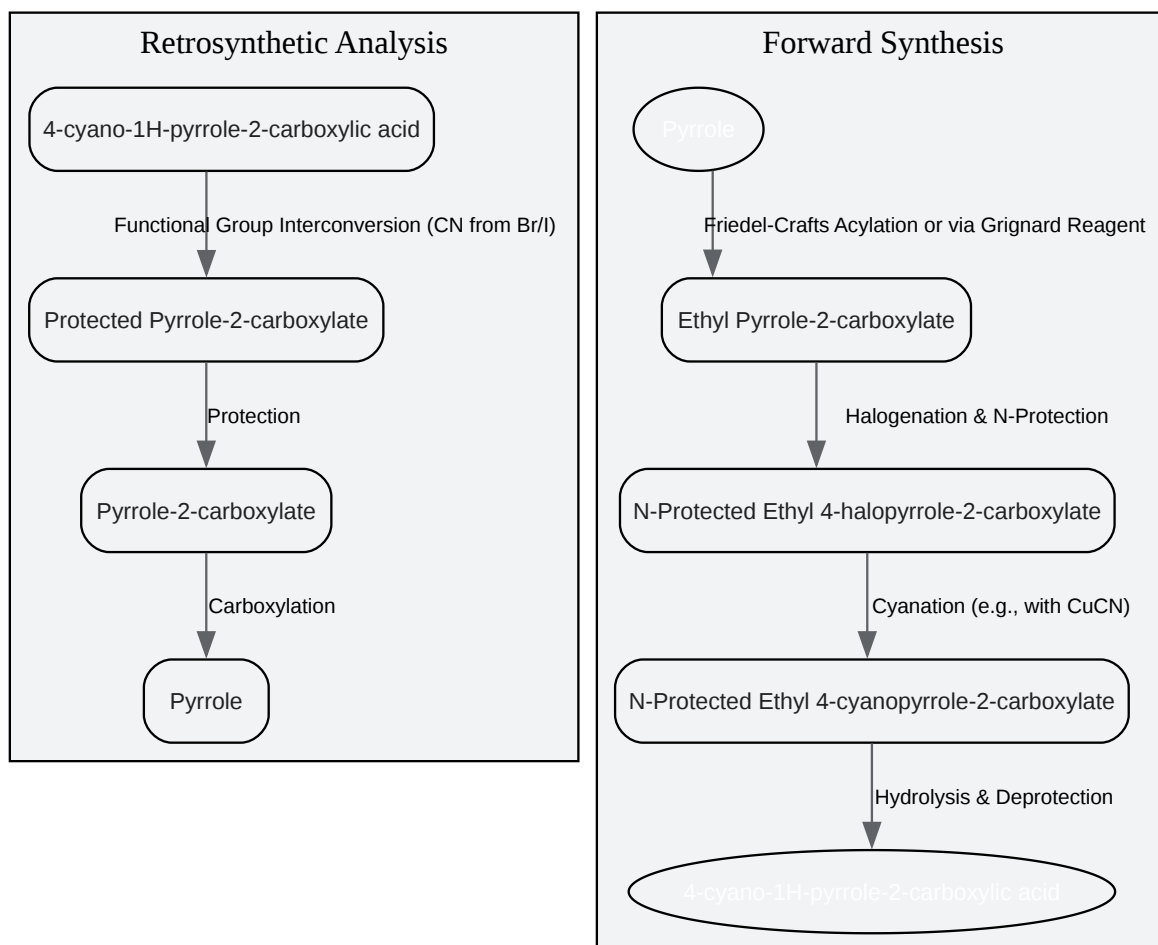
4-cyano-1H-pyrrole-2-carboxylic acid is a solid organic compound with the molecular formula $C_6H_4N_2O_2$ and a molecular weight of 136.11 g/mol. [1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

Property	Value	Reference
CAS Number	80242-24-6	
Molecular Formula	C ₆ H ₄ N ₂ O ₂	[1]
Molecular Weight	136.11	[1]
Physical Form	Solid	[1]
InChI	1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)	[1]
SMILES	OC(=O)c1cc(c[nH]1)C#N	[1]

Synthesis

While a specific, detailed synthesis protocol for **4-cyano-1H-pyrrole-2-carboxylic acid** is not readily available in the public domain, its synthesis can be conceptually approached through established methods for the functionalization of pyrrole rings. A potential synthetic workflow is outlined below.



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Caption: Proposed synthetic pathway for **4-cyano-1H-pyrrole-2-carboxylic acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **4-cyano-1H-pyrrole-2-carboxylic acid** are not extensively published. However, protocols for the synthesis and biological evaluation of structurally related pyrrole derivatives can provide valuable insights for researchers.

General Synthesis of Pyrrole-2-carboxamide Derivatives

A general procedure for the synthesis of pyrrole-2-carboxamide derivatives, which are analogs of the target compound, involves the hydrolysis of a cyano group to a carboxamide. This can be achieved by treating the corresponding 2-cyanopyrrole derivative with a mixture of potassium carbonate and hydrogen peroxide in a solvent such as DMSO at room temperature.
[\[2\]](#)

Biological Evaluation of Related Compounds

The inhibitory activity of pyrrole derivatives against tyrosinase can be assessed using L-DOPA as a substrate. The assay measures the enzymatic conversion of L-DOPA, and the IC_{50} value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined. Kojic acid is often used as a reference inhibitor.[\[2\]](#)

The antimycobacterial activity of pyrrole derivatives against *Mycobacterium tuberculosis* H37Rv can be evaluated using methods like the Microplate Alamar Blue Assay (MABA). This assay determines the minimum inhibitory concentration (MIC) of the compounds, with standard antitubercular agents such as pyrazinamide and streptomycin used as controls.

Quantitative Data

While specific spectral data for **4-cyano-1H-pyrrole-2-carboxylic acid** is limited, data for its methyl ester and the parent compound, pyrrole-2-carboxylic acid, are available and can serve as a reference.

Table 2: Spectroscopic Data of Related Compounds

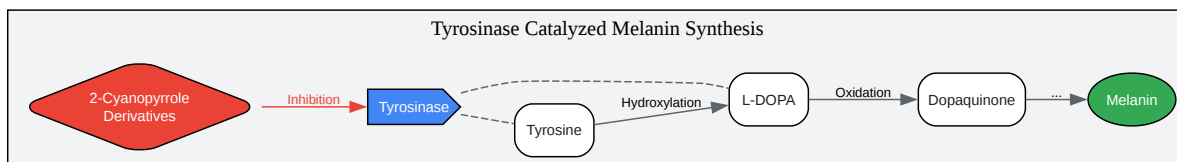
Compound	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)	Mass Spec (m/z)	IR (cm^{-1})
Methyl 4-cyano-1H-pyrrole-2-carboxylate	9.0 (br s, 1H, NH), 7.4 (d, 1H), 7.1 (d, 1H), 3.8 (s, 3H, OCH_3)	Not available	150.04 (M+)	Not available
Pyrrole-2-carboxylic acid	11.72 (br s, 1H, COOH), 6.97 (m, 1H), 6.75 (m, 1H), 6.15 (m, 1H) [in DMSO- d_6][3]	162.1, 122.8, 115.5, 110.3, 109.4 [in DMSO- d_6]	111.03 (M+)	3300-2500 (O-H), 1680 (C=O)

Biological Activity and Signaling Pathways

Derivatives of **4-cyano-1H-pyrrole-2-carboxylic acid** have shown significant potential in various therapeutic areas. The cyano group, in particular, has been identified as a crucial moiety for the biological activity in some contexts.

Enzyme Inhibition

Certain 2-cyanopyrrole derivatives have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. The cyano group has been found to be critical for this inhibitory effect, as its conversion to an amide or carbamate group leads to a significant reduction in activity.[2] This suggests that **4-cyano-1H-pyrrole-2-carboxylic acid** could be a valuable scaffold for designing novel tyrosinase inhibitors for applications in cosmetics and medicine.



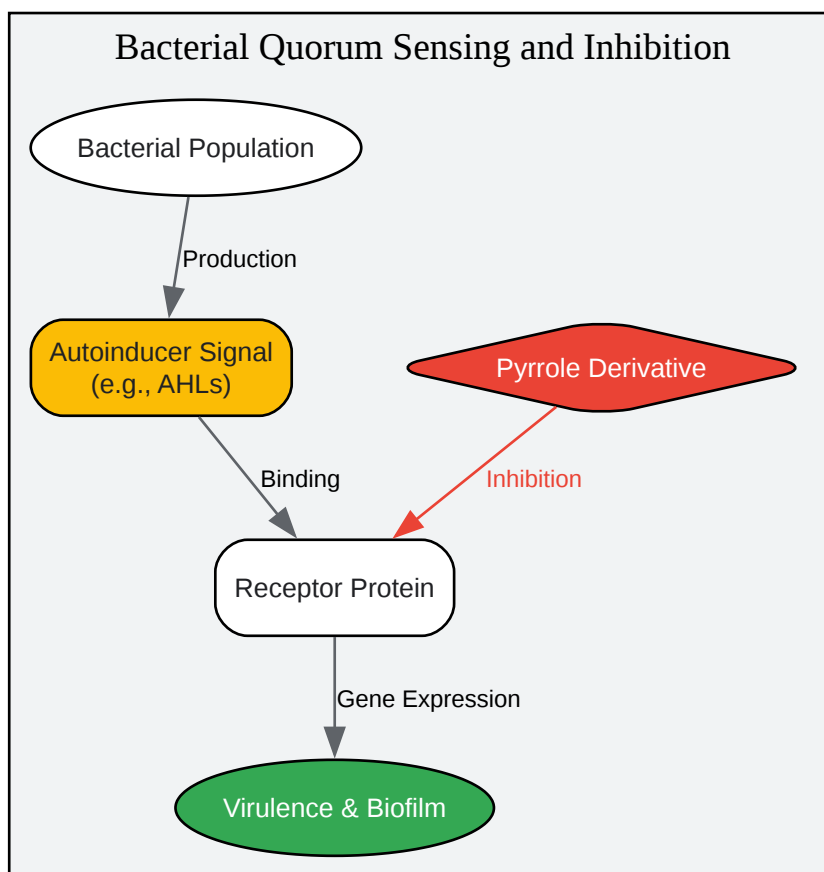
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Caption: Inhibition of the tyrosinase pathway by 2-cyanopyrrole derivatives.

Antimicrobial Activity

Pyrrole-2-carboxamide derivatives have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. Structure-activity relationship studies have indicated that the pyrrole-2-carboxamide scaffold is a promising starting point for the development of new antitubercular drugs.[4]

Pyrrole derivatives have been identified as inhibitors of quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa.[5][6] QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can potentially disarm pathogens without killing them, which may reduce the development of antibiotic resistance. This indicates that **4-cyano-1H-pyrrole-2-carboxylic acid** could be explored as a lead structure for the development of novel anti-infective agents that target bacterial communication.



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Caption: Mechanism of quorum sensing inhibition by pyrrole derivatives.

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